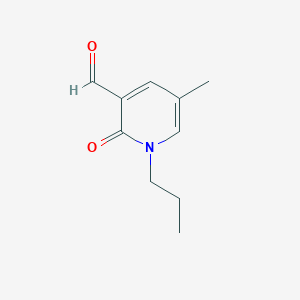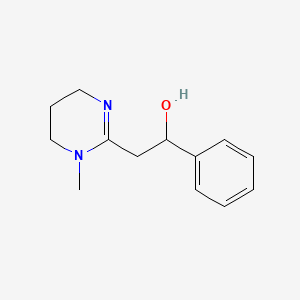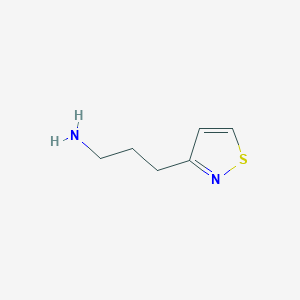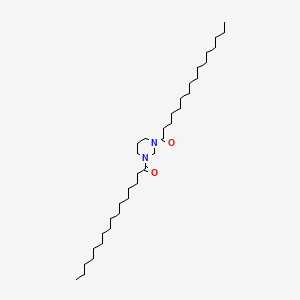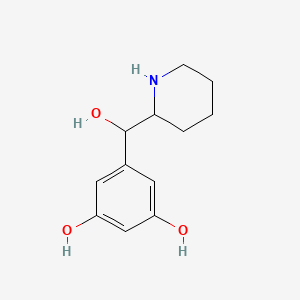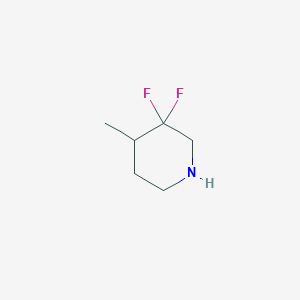
3,3-Difluoro-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-4-methylpiperidine: is an organic compound with the molecular formula C₆H₁₂F₂N It is a derivative of piperidine, a six-membered heterocyclic amine, where two fluorine atoms are substituted at the 3rd position and a methyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-methylpiperidine typically involves the fluorination of 4-methylpiperidine. One common method is the reaction of 4-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3-Difluoro-4-methylpiperidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium methoxide can replace fluorine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Difluoro-4-methylpiperidine is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Its piperidine backbone is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-4-methylpiperidine involves its interaction with specific molecular targets, often enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-methylpiperidine: Similar structure but with only one fluorine atom, leading to different chemical properties and reactivity.
4-Methylpiperidine: Lacks fluorine atoms, resulting in lower chemical stability and different biological activity.
3,3-Difluoropiperidine: Similar fluorination pattern but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 3,3-Difluoro-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3rd position and a methyl group at the 4th position makes it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and specialty chemicals.
Eigenschaften
Molekularformel |
C6H11F2N |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
3,3-difluoro-4-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3 |
InChI-Schlüssel |
MVQKDOYPBRWCRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNCC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


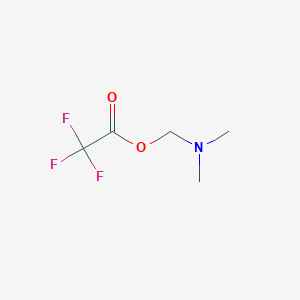
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
